molecular formula C16H15NO2 B5680560 2-(2,4-dimethoxyphenyl)indolizine

2-(2,4-dimethoxyphenyl)indolizine

Cat. No.: B5680560
M. Wt: 253.29 g/mol
InChI Key: UEIFUBXUDXQXRA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)indolizine is a chemical compound with the molecular formula C16H15NO2, offered for research and development purposes. This compound belongs to the indolizine family, a fused bicyclic nitrogen heterocycle system that has gained significant attention in medicinal chemistry and materials science due to its unique structural and electronic properties . While specific biological data for this compound is not currently reported in the literature, indolizine derivatives are widely investigated as promising scaffolds for novel anticancer agents . Research on analogous compounds suggests potential mechanisms of action could include the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics in cancer cells . The planar structure of the indolizine core allows for potential π-stacking interactions with biological targets, and the dimethoxyphenyl substituent may influence its electronic properties and binding affinity . Beyond biomedical applications, indolizine derivatives are also explored in materials science for their photophysical properties, showing potential for use in organic semiconductors and dye-sensitized solar cells (DSSCs) . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-14-6-7-15(16(10-14)19-2)12-9-13-5-3-4-8-17(13)11-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIFUBXUDXQXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN3C=CC=CC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under acidic or basic conditions. The reaction can be catalyzed by transition metals such as copper or nickel to improve yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high efficiency and consistency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indolizines with various functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • 2-(N,N-Dimethyl-carboxamido)indolizine (185): Features a carboxamide group at the 2-position. The amide moiety enhances hydrogen-bonding capacity and polarity compared to the methoxyphenyl group in 2-(2,4-dimethoxyphenyl)indolizine.
  • Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylate (2a-r) : Contains ester and acetyl groups, which increase steric bulk and alter electronic distribution. The 2,4-dimethoxyphenyl group in the target compound may offer better π-π stacking interactions in aromatic systems .
  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid : Shares the 2,4-dimethoxyphenyl substituent but attached to a triazole-thioacetate scaffold. The triazole ring introduces additional hydrogen-bonding sites, contrasting with the planar indolizine system .
Physicochemical Properties
Compound Molecular Weight Key Substituents Melting Point/State Notable Properties
This compound ~281.3* 2,4-Dimethoxyphenyl Not reported Likely low solubility in polar solvents
2-(N-n-Butylcarboxamido)indolizine (187) 244.3 n-Butylcarboxamide 75–77°C (yellow oil) Moderate polarity, confirmed by NMR
Methyl indolizine-2-carboxylate (135) 189.2 Methyl ester Not reported Hydrolyzed to acid (176) in high yield
2-Methyl-6-nitroindolizine 176.2 Methyl, nitro Not reported High reactivity due to nitro group

*Calculated based on molecular formula C₁₆H₁₅NO₂.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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